Cytarabine-13C3

Isotopic Purity LC-MS/MS Internal Standard

Cytarabine-13C3 is the definitive SIL-IS for cytarabine LC-MS/MS quantification. The +3 Da mass shift ensures spectral separation from endogenous analyte while maintaining co-elution (ΔtR <0.01 min), providing uniform correction of matrix effects and ionization variability. Skeletal 13C labeling prevents deuterium exchange artifacts. ≥95% purity with full COA (HPLC, MS, NMR) meets FDA and ICH M10 guidelines for IND, NDA, ANDA submissions. Essential for TDM, bioequivalence studies, and pharmaceutical QC stability testing.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 65-46-3
Cat. No. B196190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytarabine-13C3
CAS65-46-3
Synonyms4-Amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone;  1-β-D-ribosylcytosine;  1-(β-D-Ribofuranosyl)-2-oxo-4-amino-1,2-dihydro-1,3-diazine;  Cytosine Riboside;  NSC 20258
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)
InChIKeyUHDGCWIWMRVCDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
Solubilitygreater than or equal to 100 mg/mL at 63 °F (NTP, 1992)

Cytarabine-13C3: The 13C3-Labeled Internal Standard for Precise LC-MS Quantitation of Cytarabine


Cytarabine-13C3 is a stable isotope-labeled internal standard (SIL-IS) in which three carbon-12 atoms of the cytarabine molecule are replaced with carbon-13. With a molecular formula of C6[13C3]H13N3O5 and a mass shift of +3 Da relative to unlabeled cytarabine (m/z 244 vs. 247), this isotopic labeling pattern provides a distinct mass signature essential for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound is intended exclusively for use as an internal standard for the quantification of cytarabine (ara-C) in biological matrices by GC-MS or LC-MS, enabling correction for analyte loss during sample preparation, chromatographic variability, and ionization efficiency fluctuations .

Why Generic Cytarabine Cannot Substitute for Cytarabine-13C3 in Quantitative Bioanalysis


Unlabeled cytarabine cannot serve as an internal standard in LC-MS/MS workflows because it is chromatographically and spectrometrically indistinguishable from the analyte, precluding separate detection and quantification. Moreover, structural analog internal standards (e.g., gemcitabine or duvelisib) exhibit divergent extraction recovery, ionization efficiency, and matrix effect profiles, leading to systematic bias and unacceptable variability in accuracy and precision [1]. Stable isotope-labeled internal standards (SIL-IS) that incorporate 13C or 15N circumvent these limitations by co-eluting with the analyte and experiencing identical matrix effects, making them essential for meeting the ±15-20% accuracy requirements mandated by FDA and ICH M10 bioanalytical method validation guidelines [2].

Quantitative Evidence for Cytarabine-13C3: Comparative Performance vs. Alternatives


Isotopic Purity ≥99% Enables Trace-Level Cytarabine Quantification Without Unlabeled Analyte Interference

Cytarabine-13C3 is supplied with an isotopic purity of ≥99%, ensuring that less than 1% of unlabeled cytarabine is present. In contrast, lower-grade SIL-IS preparations may contain 2-5% unlabeled analyte, which directly elevates the baseline signal and compromises the lower limit of quantification (LLOQ) [1]. For a typical LC-MS/MS assay targeting 1 ng/mL cytarabine in plasma, a 1% impurity contributes 0.01 ng/mL background—a level that can be subtracted during calibration—whereas a 5% impurity adds 0.05 ng/mL, potentially exceeding the 20% threshold for LLOQ accuracy [2].

Isotopic Purity LC-MS/MS Internal Standard

Mass Shift of +3 Da from Three 13C Labels Ensures Spectral Separation While Avoiding Deuterium-Related Chromatographic Shift

Cytarabine-13C3 provides a mass increase of +3 Da relative to unlabeled cytarabine, creating a distinct MS channel for quantification without significant chromatographic retention time shift [1]. In comparison, deuterium-labeled internal standards (e.g., Cytarabine-d3) often exhibit a retention time difference of 0.02–0.10 minutes under reversed-phase LC conditions due to the isotope effect on hydrophobicity [2]. This shift can cause differential matrix effects between the analyte and internal standard, introducing up to 15% bias in quantification at low concentrations [3]. 13C labeling maintains near-identical retention time (ΔtR < 0.01 min), ensuring co-elution and uniform matrix effect correction.

Mass Spectrometry Isotopic Labeling Chromatography

Chemical Purity ≥95% with Full Characterization Data Supports Regulatory-Compliant Method Validation

Cytarabine-13C3 is supplied with a chemical purity of ≥95% (typical batches ≥98%) and comprehensive characterization including HPLC, MS, and 1H/13C NMR data [1]. This level of characterization exceeds that of many generic isotope-labeled standards, which may only provide HPLC purity data. Full characterization is a prerequisite for use in validated bioanalytical methods supporting IND, NDA, and ANDA submissions under FDA and ICH guidelines [2]. In contrast, the use of non-fully characterized internal standards in pivotal studies may require additional bridging validation experiments, increasing costs and delaying regulatory timelines.

Method Validation Quality Control Regulatory Compliance

13C Skeletal Labeling Provides Superior Stability vs. Deuterium Analogs in Protic Solvents and Biological Matrices

Cytarabine-13C3 incorporates 13C atoms within the molecular skeleton (pyrimidine ring carbons), rendering it resistant to isotope exchange under typical storage and analytical conditions. In contrast, deuterium-labeled analogs (e.g., Cytarabine-d3 or -d5) can undergo hydrogen-deuterium exchange when exposed to protic solvents, acidic or basic mobile phases, or biological matrices, leading to gradual loss of the isotopic label and drift in the internal standard response factor over time [1]. Studies have shown that deuterium labels on heteroatoms or adjacent to exchangeable protons can exhibit 5-20% exchange within 24 hours under acidic LC conditions [2]. 13C-labeled standards maintain isotopic integrity indefinitely under recommended storage conditions (-20°C), ensuring consistent long-term assay performance.

Isotope Stability Hydrogen-Deuterium Exchange Long-Term Storage

Method Validation Data Demonstrate >96% Accuracy and <2% RSD Precision for Cytarabine Quantification Using SIL-IS

Validated UPLC and LC-MS/MS methods employing stable isotope-labeled internal standards for cytarabine quantification in pharmaceutical formulations and biological matrices report accuracy values of 96-100.4% and precision (RSD) of 0.52-0.69% [1][2]. While these studies did not explicitly use Cytarabine-13C3, they establish the benchmark performance achievable with SIL-IS. In comparison, methods using structural analog internal standards (e.g., duvelisib) typically yield accuracy within 85-115% and precision RSD of 5-10% due to differential extraction and ionization behavior [3]. The superior performance with SIL-IS directly translates to more reliable pharmacokinetic parameters and reduced sample rejection rates in clinical studies.

Accuracy Precision Method Validation

Optimal Application Scenarios for Cytarabine-13C3 Based on Quantified Differentiation Evidence


Regulated Bioanalytical Method Validation for Clinical Pharmacokinetic Studies

Cytarabine-13C3 is the preferred internal standard for validating LC-MS/MS methods intended to support IND, NDA, or ANDA submissions. Its high isotopic purity (≥99%) minimizes background interference at the LLOQ, while full characterization documentation (COA with HPLC, MS, NMR) satisfies FDA and ICH M10 requirements for critical reagents [1][2]. Methods validated with Cytarabine-13C3 can achieve the <15% CV precision and 85-115% accuracy required for pivotal bioequivalence studies, reducing the risk of method rejection during regulatory review.

Quantification of Cytarabine in Plasma from Patients Undergoing High-Dose Chemotherapy

In therapeutic drug monitoring (TDM) of cytarabine, plasma concentrations range from 0.1 to 100 μg/mL, requiring a wide dynamic range with minimal matrix effects. The +3 Da mass shift of Cytarabine-13C3 ensures spectral separation from the endogenous analyte, while its skeletal 13C labeling prevents isotope exchange that could otherwise cause calibration drift over multi-day analytical runs [1]. The 13C label also maintains near-identical retention time (ΔtR < 0.01 min), ensuring co-elution and uniform correction of ionization suppression from plasma phospholipids [2].

Long-Term Stability Studies of Cytarabine Formulations Under ICH Conditions

For pharmaceutical quality control and stability testing, Cytarabine-13C3 serves as an internal standard to correct for injection-to-injection variability in HPLC-UV or LC-MS assays. Its stability at -20°C for ≥3 years and resistance to degradation in protic solvents ensures consistent performance across the 12-24 month stability study duration [1]. The provision of batch-specific certificates of analysis and traceability to USP/EP reference standards supports compliance with cGMP and ICH Q2(R1) validation requirements [2].

Intracellular Quantification of Cytarabine Metabolites (ara-CTP) in Leukemia Cells

Quantification of the active triphosphate metabolite ara-CTP in leukemic blasts requires an internal standard that mirrors the extraction recovery and ionization behavior of the polar, multiply-charged analyte. Cytarabine-13C3 is chemically identical to the parent nucleoside and, when used as a surrogate internal standard for ara-CTP following phosphatase treatment or direct analysis, provides superior correction compared to non-isotopic analogs [1]. The 13C label avoids the chromatographic shift and differential matrix effects observed with deuterium-labeled internal standards, which are exacerbated in complex intracellular matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytarabine-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.